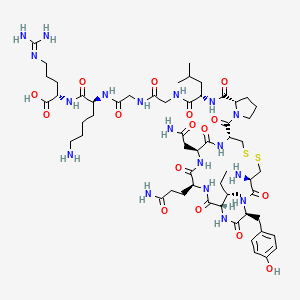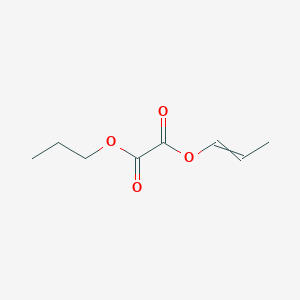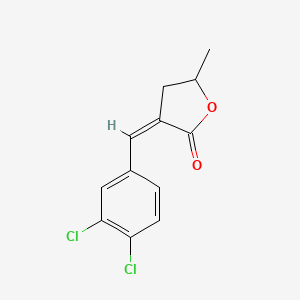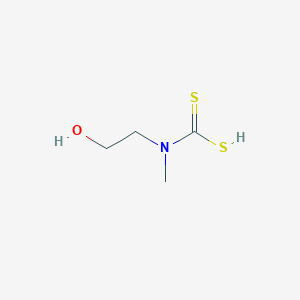![molecular formula C9H18O5 B14351461 Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate CAS No. 97231-83-9](/img/structure/B14351461.png)
Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes both ethyl and methoxyethoxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate can be synthesized through a multi-step process involving the esterification of propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion. The intermediate products are then further reacted with 2-methoxyethanol under controlled conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to produce the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxyethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
Hydrolysis: Propanoic acid and 2-methoxyethanol.
Reduction: 2-[(2-methoxyethoxy)methoxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ethyl and methoxyethoxy groups into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals due to its pleasant odor and chemical stability.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components. The methoxyethoxy groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the methoxyethoxy groups, which confer distinct chemical and physical properties. These properties include increased solubility in polar solvents and enhanced reactivity in nucleophilic substitution reactions.
List of Similar Compounds
- Ethyl acetate
- Ethyl propanoate
- Methyl butyrate
- Isopropyl butanoate
- Ethyl benzoate
Eigenschaften
CAS-Nummer |
97231-83-9 |
|---|---|
Molekularformel |
C9H18O5 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
ethyl 2-(2-methoxyethoxymethoxy)propanoate |
InChI |
InChI=1S/C9H18O5/c1-4-13-9(10)8(2)14-7-12-6-5-11-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
ODMOPCSPIGADDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)OCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




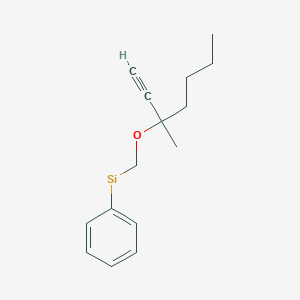
![Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14351411.png)
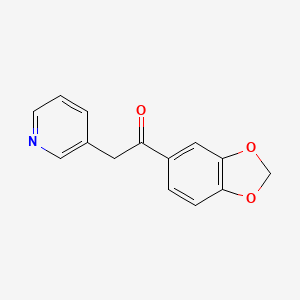
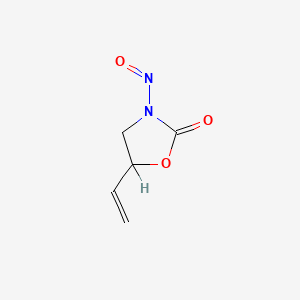


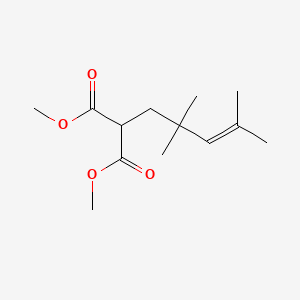
![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)
